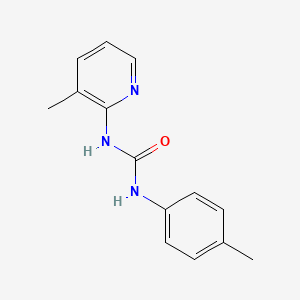
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPMPU and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MPMPU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPMPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPMPU inhibits the proliferation of cancer cells and induces apoptosis. MPMPU has also been shown to inhibit the activity of cyclooxygenases, which are enzymes involved in inflammation. In animal studies, MPMPU has been shown to reduce tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMPU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity in animal studies. However, MPMPU has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Direcciones Futuras
There are several future directions for MPMPU research. In medicine, further studies are needed to determine its efficacy and safety in humans as an anti-tumor, anti-inflammatory, and anti-diabetic drug. In agriculture, further studies are needed to determine its herbicidal properties and potential environmental impact. In material science, further studies are needed to determine its potential use as a polymer additive.
Conclusion
MPMPU is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have anti-tumor, anti-inflammatory, and herbicidal properties. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Further studies are needed to determine its potential use as a drug, herbicide, and polymer additive.
Métodos De Síntesis
MPMPU can be synthesized using different methods, including the reaction of 4-methylphenyl isocyanate with 3-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 3-methyl-2-pyridinylamine with 4-methylphenyl isocyanate in the presence of a solvent. The yield of MPMPU using these methods is around 60-80%.
Aplicaciones Científicas De Investigación
MPMPU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPMPU has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as an anti-diabetic drug. In agriculture, MPMPU has been studied for its potential use as a herbicide. In material science, MPMPU has been studied for its potential use as a polymer additive.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)16-14(18)17-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHCICBCNASFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


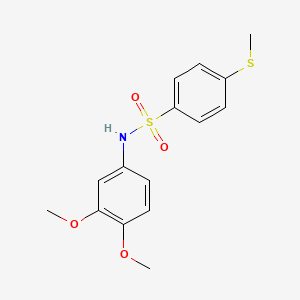
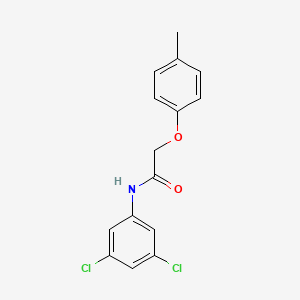
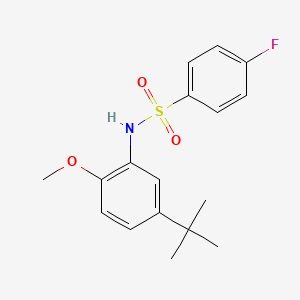
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
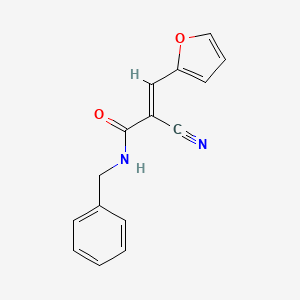

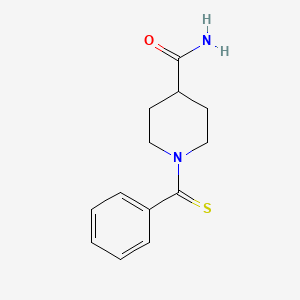
![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
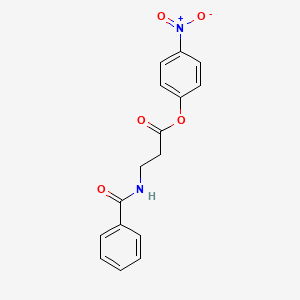
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)